C-H vs C-F Bond Cleavage Partitioning in Heme-Dependent Tyrosine Hydroxylase: 3-Fluoro Substrate Generates Two Hydroxylated Products with Comparable Populations
When 3-fluoro-L-tyrosine is challenged with the heme-dependent tyrosine hydroxylase LmbB2, the enzyme produces two distinct hydroxylated products with comparable populations: oxidative C-H bond cleavage at C5 generates 3-fluoro-5-hydroxyl-L-tyrosine (the target compound), while oxygenation at C3 accompanied by carbon-fluorine bond cleavage yields L-DOPA and fluoride [1]. This dual C-H/C-F bond cleavage reactivity is unprecedented among halogenated tyrosine analogs and is not observed with 3-chloro-, 3-bromo-, or 3-iodo-L-tyrosine, which do not undergo the defluorination pathway [2].
| Evidence Dimension | Enzymatic reaction product distribution (dual reactivity partitioning) |
|---|---|
| Target Compound Data | Two hydroxylated products with comparable populations: 3-fluoro-5-hydroxyl-L-tyrosine (C-H hydroxylation) + L-DOPA and fluoride (C-F bond cleavage) |
| Comparator Or Baseline | 3-Chloro-L-tyrosine, 3-Iodo-L-tyrosine, and 3-Nitro-L-tyrosine: do not exhibit C-X bond cleavage; only C-H hydroxylation products observed |
| Quantified Difference | Comparable populations (∼1:1 product ratio) of C-H hydroxylation vs C-F defluorination products for 3-fluoro-L-tyrosine; C-X bond cleavage product absent for 3-Cl, 3-Br, and 3-I analogs |
| Conditions | LmbB2 peroxygenase-like enzyme, H₂O₂ as oxidant, Streptomyces lincolnensis enzyme system |
Why This Matters
The unique dual-reactivity profile makes this compound essential for studying C-F bond activation mechanisms and for applications requiring both fluorinated and defluorinated product streams.
- [1] Shin I, et al. Biocatalytic Carbon-Hydrogen and Carbon-Fluorine Bond Cleavage through Hydroxylation Promoted by a Histidyl-Ligated Heme Enzyme. ACS Catal. 2019. View Source
- [2] BRENDA Enzyme Database. EC 1.11.2.6 - L-tyrosine peroxygenase: 3-fluoro-L-tyrosine substrate entry. View Source
